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Abstract

Pik-75, an imidazo[1,2-a]pyridine derivative, emerged from early phosphoinositide 3-kinase
(PI3K) inhibitor discovery programs as a potent, ATP-competitive inhibitor with notable
selectivity for the p110a isoform. This technical guide provides a comprehensive overview of
the discovery and development history of Pik-75, detailing its mechanism of action, key
experimental findings, and the methodologies employed in its characterization. Despite its
promise in preclinical studies, challenges including off-target effects and poor in vivo stability
ultimately precluded its clinical development. This document serves as a detailed resource for
researchers in the fields of kinase inhibition and drug discovery, offering insights into the
evolution of PI3K inhibitors and the multifaceted nature of small molecule drug development.

Discovery and Development History

The discovery of Pik-75 is rooted in the broader effort to develop selective inhibitors of the
PI3K family, particularly the p110a isoform (PIK3CA), which is frequently mutated in human
cancers. Early work by Hayakawa et al. in 2007 led to the synthesis and biological evaluation
of a series of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel P13 kinase p110a
inhibitors. This research identified Pik-75 as a lead compound with potent inhibitory activity.

Subsequent characterization, notably by Knight et al. in 2006, positioned Pik-75 within a
pharmacological map of the PI3K family, highlighting its selectivity for p110a. However, these
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studies also began to reveal a more complex pharmacological profile, including potent
inhibition of the DNA-dependent protein kinase (DNA-PK). Further research uncovered that
Pik-75 also targets other kinases, including cyclin-dependent kinase 9 (CDK9), contributing to
its cytotoxic effects. While Pik-75 demonstrated efficacy in preclinical models of glioma and
mantle cell lymphoma, its development was ultimately halted due to its broad target profile,
overall toxicity, and lack of in vivo stability.

Mechanism of Action

Pik-75 exerts its biological effects through the inhibition of multiple key signaling kinases.
2.1. PI3K Pathway Inhibition

The primary mechanism of action of Pik-75 is the inhibition of the catalytic activity of PI3K, with
a strong preference for the p110a isoform.[1][2] Phosphatidylinositol 3-kinases (PI3Ks) are a
family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating
important second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]
These second messengers recruit and activate downstream effectors, most notably the
serine/threonine kinase Akt. The activation of Akt triggers a cascade of signaling events that
promote cell survival, growth, and proliferation.

By inhibiting p110a, Pik-75 blocks the production of PIP3, leading to a dose-dependent
decrease in the phosphorylation and activation of Akt.[2][3] This disruption of the PI3K/Akt
signaling pathway is a central component of Pik-75's anti-proliferative and pro-apoptotic
effects.
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Figure 1: Pik-75 Inhibition of the PI3K/Akt Signaling Pathway.

2.2. Off-Target Effects
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Beyond its effects on PI3K, Pik-75 has been shown to potently inhibit other kinases, which
contributes to its complex biological activity.

» DNA-Dependent Protein Kinase (DNA-PK): Pik-75 is a potent inhibitor of DNA-PK, a key
enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break

repair.[1]

o Cyclin-Dependent Kinase 9 (CDK9): Pik-75 has been identified as a dual inhibitor of PI3K
and CDK®9.[4][5] CDK9 is a component of the positive transcription elongation factor b (P-
TEFDb), which is crucial for the transcription of short-lived anti-apoptotic proteins like Mcl-1.
Inhibition of CDK9 by Pik-75 leads to the downregulation of Mcl-1, promoting apoptosis.[6]

These off-target activities, particularly the dual inhibition of PI3K and CDK®9, are thought to
contribute to the potent induction of apoptosis observed with Pik-75 treatment in various
cancer cell lines.[4][7]

Quantitative Data Summary

The inhibitory activity of Pik-75 against various kinases has been determined in numerous
studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Pik-75 against PI3K Isoforms

PI3K Isoform IC50 (nM) Reference
p110a 5.8 [1][2]
p110pB 1300 [11[2]
p110y 76 [1][2]
p1105 510 [1]

Table 2: In Vitro Inhibitory Activity of Pik-75 against Other Kinases
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Kinase IC50 (nM) Reference
DNA-PK 2 [1]

CDK9 - [4]1(5]
mTOR - 2]

Table 3: Cellular Activity of Pik-75

Cell Line Assay IC50 (nM) Reference
CHO-IR Akt Phosphorylation 78 [3]
Mino (MCL) Cell Viability 1.5-10.9 [4]
Rec-1 (MCL) Cell Viability 1.5-10.9 [4]

Key Experimental Protocols

4.1. PI3K Enzyme Activity Assay (Radioactive)

This protocol describes a method to determine the enzymatic activity of PISK by measuring the

incorporation of radioactive phosphate into a lipid substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact
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